molecular formula C22H14Cl4N2O2 B2826055 (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 477853-29-5

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2826055
CAS No.: 477853-29-5
M. Wt: 480.17
InChI Key: BBGUCXLSEGUJLJ-MEFGMAGPSA-N
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Description

The compound (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a synthetic organic molecule characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the dichlorophenyl groups: This step involves the use of chlorinated benzyl halides in a nucleophilic substitution reaction.

    Formation of the imino ether linkage: This is typically done by reacting the intermediate with an appropriate methoxyamine derivative under basic conditions.

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one exerts its effects involves interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one: can be compared with other similar compounds, such as:

  • (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

These compounds share structural similarities but differ in the position and number of chlorine atoms, which can significantly affect their chemical properties and biological activities.

Properties

IUPAC Name

(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[(3,4-dichlorophenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N2O2/c23-15-7-6-14(18(25)10-15)12-30-27-21-16-3-1-2-4-20(16)28(22(21)29)11-13-5-8-17(24)19(26)9-13/h1-10H,11-12H2/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGUCXLSEGUJLJ-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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